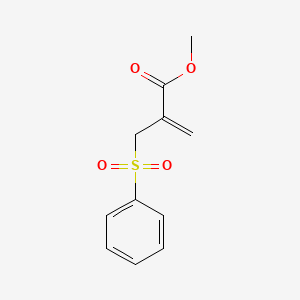
Methyl 2-((phenylsulfonyl)methyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 2-((phenylsulfonyl)methyl)acrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.
Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C11H12O4S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
methyl 2-(benzenesulfonylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clé InChI |
IURXGXXNHGHUDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
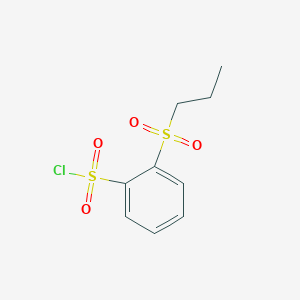
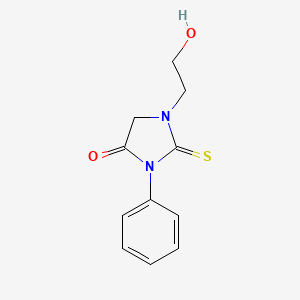
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

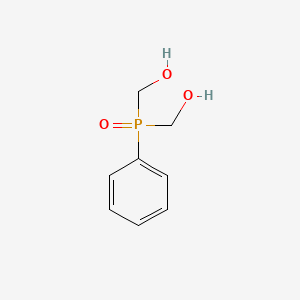

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
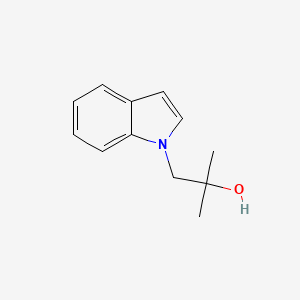
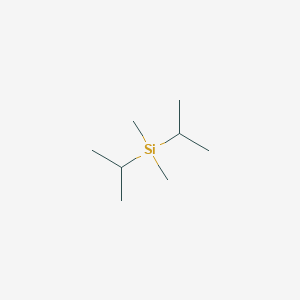
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
